4-Defluoro dolutegravir

説明

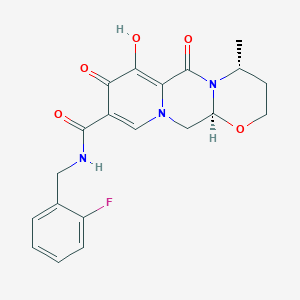

Structure

3D Structure

特性

IUPAC Name |

(3S,7R)-N-[(2-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-13(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-4-2-3-5-14(12)21/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOHLWYCZARIPT-ABAIWWIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863916-87-3 | |

| Record name | 4-Defluoro dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863916873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEFLUORO DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29LH9LED64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Synthetic Methodologies for 4 Defluoro Dolutegravir

Retrosynthetic Analysis and Proposed Synthetic Routes

Retrosynthetic analysis of 4-Defluoro dolutegravir (B560016) involves disconnecting the molecule at key bonds to identify readily available starting materials and strategic intermediates. The primary disconnection points are the amide bond linking the tricyclic core to the 4-fluorobenzyl group and the bonds forming the pyrazino-oxazine ring system.

Both linear and convergent strategies have been developed for the synthesis of the dolutegravir core structure.

Linear Synthesis: In a linear approach, starting materials are sequentially modified step-by-step to build the final molecule. An early route developed for dolutegravir, and applicable to its analogue, starts from 4-methoxyacetoacetic acid methyl ester. This undergoes a series of reactions including a multi-component reaction to form a key pyridone intermediate, which is then further elaborated through cyclization and coupling steps to yield the final tricyclic structure. tandfonline.comtandfonline.com

The synthesis of the dolutegravir family of molecules relies on the preparation and coupling of several key intermediates. The most critical of these are:

The Substituted Pyridone Moiety: This is the core building block that forms ring A of the final structure. A common intermediate is methyl 1-(2,2-dimethoxyethyl)-5-methoxy-4-oxo-1,4-dihydropyridine-3,6-dicarboxylate or a similar pyridone diester. nih.govcolab.wsmdpi.com This intermediate is typically formed through a series of condensation and cyclization reactions.

4-Fluorobenzylamine (B26447): For the specific synthesis of 4-Defluoro dolutegravir, this amine is the final key building block. It is coupled to the carboxylic acid of the tricyclic core to form the terminal amide group. This represents the point of divergence from the synthesis of dolutegravir, where 2,4-difluorobenzylamine (B110887) is used instead. tandfonline.com

A pivotal intermediate in many synthetic routes is the tricyclic carboxylic acid, (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b] tandfonline.comingentaconnect.comoxazine-9-carboxylic acid, which is formed by the cyclization of the pyridone aldehyde with (R)-3-amino-1-butanol. tandfonline.comtandfonline.com This advanced intermediate is then ready for the final amidation and demethylation steps.

Optimization of Reaction Conditions and Parameters

Significant research has focused on optimizing the reaction conditions for dolutegravir synthesis to improve yield, purity, and scalability. These optimizations are directly transferable to the production of this compound.

The choice of catalysts and reagents is paramount for key transformations, particularly for the cyclization and coupling steps.

Cyclization Catalysis: The intramolecular cyclization to form the pyridone ring has been shown to be effectively promoted by magnesium bromide (MgBr₂). nih.govmdpi.com This Lewis acid-promoted cyclization offers high selectivity and proceeds under moderate conditions. mdpi.com Other studies have explored the use of solid acid catalysts, such as titanium cation-exchanged montmorillonite (B579905) (Ti⁴⁺-mont), for deprotection steps leading to cyclization precursors, which can simplify purification and improve efficiency. acs.orgnih.govresearchgate.net

Amide Coupling Reagents: The final amide bond formation between the tricyclic carboxylic acid and 4-fluorobenzylamine can be achieved using various coupling reagents. While reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) have been used, more cost-effective and scalable options such as 1,1'-Carbonyldiimidazole (CDI) have been successfully employed, providing clean conversion and high yields. chemrxiv.org

Demethylation Reagents: The final step in many syntheses is the demethylation of the enol ether to reveal the free hydroxyl group. Lithium bromide (LiBr) has been identified as an effective reagent for this transformation. nih.gov

The table below summarizes a selection of reagents used in key synthetic steps.

| Step | Reagent/Catalyst | Role | Reference |

| Pyridone Cyclization | MgBr₂ | Lewis Acid Catalyst | nih.gov, mdpi.com |

| Acetal (B89532) Deprotection | Formic Acid / MSA | Acid Catalyst | nih.gov, researchgate.net |

| Acetal Deprotection | Ti⁴⁺-montmorillonite | Solid Acid Catalyst | acs.org, nih.gov |

| Amide Coupling | CDI (1,1'-Carbonyldiimidazole) | Activating Agent | chemrxiv.org |

| Demethylation | LiBr (Lithium Bromide) | Demethylating Agent | nih.gov |

The selection of solvent can significantly impact reaction rates, yields, and side-product formation. Studies on dolutegravir synthesis have shown that solvents like acetonitrile (B52724), methanol (B129727), and toluene (B28343) are commonly used. nih.govacs.org For instance, in the formation of a key pyridone intermediate, methanol provided the highest yield compared to other solvents like acetonitrile or toluene. acs.org In contrast, for a direct amidation step, toluene at high temperatures (180-200°C) in a flow chemistry setup gave superior conversion compared to solvents like dioxane or acetonitrile. nih.gov

Kinetic studies, often facilitated by continuous flow chemistry, have allowed for precise control over reaction parameters. nih.gov For example, the deprotection of acetal intermediates can be achieved in under a minute at elevated temperatures (50-75°C) in a flow reactor. nih.gov The use of microfluidized bed reactors has been shown to improve the yield of key intermediates from 90% to 95% by optimizing parameters such as flow rate, temperature, and residence time. nih.govresearchgate.net

The table below shows the effect of different solvents on the yield of a key pyridone intermediate.

| Solvent | Yield (%) | Reference |

| Methanol | 96 | acs.org |

| Acetonitrile | 75 | acs.org |

| 2-Methyltetrahydrofuran | 75 | acs.org |

| Toluene | 51 | acs.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) is crucial for minimizing environmental impact and improving process safety and efficiency. Many of the advancements in dolutegravir synthesis align with these principles and are applicable to the 4-defluoro analogue.

Atom Economy: Convergent syntheses are generally more atom-economical than linear ones. chemrxiv.org The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, further enhances efficiency and reduces waste. colab.ws

Use of Safer Solvents: Research has explored replacing traditional organic solvents with more environmentally benign options. For example, water-mediated hydrolysis using a methanol-water co-solvent system has been successfully implemented for the selective hydrolysis of a diester intermediate, representing a greener alternative. nih.govacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The development of MgBr₂-promoted cyclizations and the use of solid acid catalysts like Ti⁴⁺-montmorillonite, which can be easily recovered and reused, are prime examples of green catalytic processes. mdpi.comacs.org

Continuous Flow Chemistry: The adoption of continuous flow manufacturing has significantly reduced reaction times from hours to minutes, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced process control, leading to higher yields and purity. nih.govnih.govacs.org This technology represents a major step towards a greener and more efficient synthesis of the dolutegravir scaffold. acs.org

Atom Economy and Reaction Efficiency Improvements

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the context of the synthesis of this compound, significant efforts have been directed towards maximizing atom economy, primarily by drawing upon the extensive research into the synthesis of dolutegravir and its analogues.

One of the key strategies to enhance atom economy is the use of catalytic reactions, which minimize the generation of stoichiometric waste. For instance, in the construction of the pyridone core of the molecule, palladium-catalyzed carbonylation has been explored as a more atom-economical alternative to traditional methods that may involve protecting groups and multiple steps, leading to the generation of more waste.

The following table summarizes key reaction steps in a plausible synthesis of this compound and highlights strategies for improving atom economy and reaction efficiency.

| Step | Reaction | Reagents and Conditions | Atom Economy/Efficiency Improvement |

| 1 | Pyridone formation | Multicomponent reaction | High convergence, reducing the number of separate reactions and purification steps. |

| 2 | Amidation | 4-Fluorobenzylamine, coupling agents | Use of catalytic coupling agents or direct amidation to avoid stoichiometric activators. |

| 3 | Cyclization | Acid or base catalysis | Optimization of catalytic conditions to minimize side reactions and improve yield. |

| 4 | Deprotection | Catalytic hydrogenation or transfer hydrogenation | Use of catalytic methods to remove protecting groups, avoiding stoichiometric reducing agents. |

Solvent Minimization and Environmentally Benign Practices

The choice of solvents plays a critical role in the environmental impact of a chemical synthesis. In the synthesis of this compound, there is a strong emphasis on minimizing the use of hazardous and volatile organic solvents and replacing them with more environmentally benign alternatives.

One notable trend is the use of greener solvents such as alcohols (e.g., methanol, ethanol) and water in various steps of the synthesis. bohrium.com For instance, the hydrolysis of ester intermediates can be effectively carried out in aqueous solvent systems, reducing the reliance on organic solvents. bohrium.com Furthermore, the development of telescoped or one-pot reaction sequences, where multiple synthetic transformations are performed in a single reaction vessel without the isolation of intermediates, significantly reduces solvent consumption for workup and purification. nih.gov

The use of continuous flow reactors also contributes to solvent minimization. The high surface-area-to-volume ratio in these systems allows for more efficient heat and mass transfer, often leading to shorter reaction times and reduced solvent volumes compared to traditional batch processes. bohrium.comnih.gov

The following table outlines strategies for solvent minimization and the adoption of environmentally benign practices in the synthesis of this compound.

| Practice | Description | Environmental Benefit |

| Green Solvent Selection | Utilizing solvents with lower environmental impact, such as water, ethanol, and acetone, where feasible. | Reduced toxicity and environmental persistence. |

| Solvent Recycling | Implementing procedures to recover and reuse solvents from reaction mixtures and purification processes. | Minimized solvent waste and reduced purchasing costs. |

| Telescoped Reactions | Combining multiple reaction steps into a single operation to eliminate intermediate workups and purifications. | Significant reduction in overall solvent consumption. |

| Continuous Flow Synthesis | Employing microreactors or flow systems that require smaller solvent volumes and allow for easier solvent handling and recycling. | Lower solvent usage and improved process safety. |

Scalability and Process Development Considerations for Laboratory Synthesis

The scalability of a synthetic route is a crucial factor in the development of any pharmaceutical compound. For the laboratory-scale synthesis of this compound, several process development considerations are paramount to ensure a robust, reproducible, and efficient process.

One of the primary challenges in scaling up the synthesis is maintaining control over reaction parameters such as temperature, mixing, and reaction time. The use of automated laboratory reactors can provide precise control over these parameters, leading to more consistent product quality and yield.

Purification of intermediates and the final product is another critical aspect of process development. The reliance on chromatographic purification, which is common in early-stage research, can be a bottleneck for scalability. Therefore, developing crystallization-based purification methods is highly desirable. This not only improves the efficiency of the process but also reduces the consumption of large quantities of solvents.

Continuous flow synthesis offers significant advantages for scalability. bohrium.comnih.gov A process developed in a laboratory-scale flow reactor can often be scaled up by simply running the reactor for a longer duration or by using a larger reactor with similar geometry. This linear scalability can significantly accelerate the process development timeline.

The table below details key considerations for the scalable laboratory synthesis of this compound.

| Consideration | Importance | Strategy for Laboratory Synthesis |

| Reagent Sourcing and Cost | Ensuring the availability and affordability of starting materials and reagents is crucial for sustainable synthesis. | Selection of commercially available and cost-effective starting materials. |

| Process Safety | Identifying and mitigating potential hazards associated with the chemical transformations and reagents used. | Performing a thorough risk assessment for each reaction step and implementing appropriate safety measures. |

| Crystallization Development | Developing robust crystallization processes for the isolation and purification of intermediates and the final product. | Screening of various solvent systems and conditions to achieve optimal crystal form and purity. |

| Analytical Method Development | Establishing reliable analytical methods (e.g., HPLC, NMR) to monitor reaction progress and assess product purity. | Development and validation of analytical methods early in the process development to ensure accurate process control. |

Structural Elucidation and Comprehensive Spectroscopic Characterization of 4 Defluoro Dolutegravir

Advanced Spectroscopic Techniques for Structure Confirmation

The definitive confirmation of the structure of 4-Defluoro dolutegravir (B560016) is achieved through a combination of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide detailed information about the molecular framework, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule like 4-Defluoro dolutegravir, a suite of NMR experiments is employed to fully characterize its structure.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show distinct signals for each unique proton. Key differences would be anticipated in the aromatic region of the spectrum when compared to dolutegravir. Specifically, the complex splitting pattern of the difluorobenzyl group in dolutegravir would be replaced by a simpler pattern corresponding to a monosubstituted benzene (B151609) ring in this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.45 | d | 3H | -CH₃ |

| 2.15 | m | 1H | -CH- |

| 3.80 | m | 2H | -CH₂- |

| 4.20 | dd | 1H | -CH-O- |

| 4.35 | dd | 1H | -CH-O- |

| 4.70 | d | 2H | -NH-CH₂-Ar |

| 5.10 | m | 1H | N-CH- |

| 7.10-7.40 | m | 5H | Aromatic-H |

| 8.25 | s | 1H | Olefinic-H |

| 10.20 | t | 1H | -NH- |

Note: This is a hypothetical data table created for illustrative purposes.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The most significant change compared to dolutegravir would be observed in the signals corresponding to the aromatic ring, where the carbon atoms formerly bonded to fluorine would show a significant upfield shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 15.2 | -CH₃ |

| 25.8 | -CH- |

| 45.1 | -NH-CH₂-Ar |

| 52.3 | N-CH- |

| 65.7 | -CH₂-O- |

| 75.4 | -CH-O- |

| 105.6 | Quaternary C |

| 115.8 | Olefinic C-H |

| 127.5 | Aromatic C-H |

| 128.6 | Aromatic C-H |

| 129.3 | Aromatic C-H |

| 138.1 | Aromatic C |

| 145.2 | Quaternary C |

| 155.9 | Quaternary C |

| 164.8 | C=O |

| 170.3 | C=O |

Note: This is a hypothetical data table created for illustrative purposes.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to identify and quantify fluorine atoms in a molecule. In the case of dolutegravir, the ¹⁹F NMR spectrum would show two distinct signals corresponding to the two fluorine atoms on the benzyl (B1604629) ring. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, confirming the presence of only one fluorine atom. The absence of the second signal provides conclusive evidence for the "defluoro" modification.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton networks within the aliphatic and aromatic regions, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons. For instance, correlations from the benzylic protons to the aromatic carbons would confirm the attachment of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the chiral centers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the expected molecular formula is C₂₀H₂₀FN₃O₅. HRMS would be used to measure the exact mass of the molecular ion and compare it to the calculated theoretical mass. A close match between the experimental and theoretical mass would provide strong evidence for the proposed elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀FN₃O₅ |

| Calculated Exact Mass | 401.1387 |

| Observed Exact Mass (m/z) | 401.1385 |

Note: This is a hypothetical data table created for illustrative purposes.

The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of this compound, ensuring its correct identification as a distinct chemical entity from dolutegravir.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound, MS/MS analysis would be crucial for confirming its molecular weight and elucidating its fragmentation pathway, providing strong evidence for its chemical structure.

Given the structure of this compound, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its exact mass. The fragmentation of this precursor ion would likely proceed through several key pathways, predictable by analogy to dolutegravir and similar compounds.

A primary fragmentation event would be the cleavage of the amide bond linking the tricyclic core to the fluorobenzyl group. This would result in two major fragment ions: one corresponding to the tricyclic core and the other to the fluorobenzyl moiety. Further fragmentation of the tricyclic core could involve losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO).

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| [M+H]⁺ | Protonated this compound | - |

| Varies | Tricyclic core fragment | Cleavage of the amide bond |

| Varies | Fluorobenzyl fragment | Cleavage of the amide bond |

| [M+H - H₂O]⁺ | Loss of water from the precursor ion | Neutral loss |

| [M+H - CO]⁺ | Loss of carbon monoxide from the precursor ion | Neutral loss |

Note: The exact m/z values would depend on the specific elemental composition of the fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. By comparing its spectrum to that of dolutegravir, key similarities and differences can be highlighted.

The spectrum would be dominated by strong absorptions in the carbonyl stretching region, arising from the amide and ketone functional groups in the tricyclic core. A broad absorption band in the O-H stretching region would indicate the presence of the hydroxyl group. The N-H stretching vibration of the amide group would also be observable. Aromatic C-H and C=C stretching vibrations would be present due to the fluorobenzyl group.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 | O-H (hydroxyl) | Stretching (broad) |

| 3400-3250 | N-H (amide) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1700-1630 | C=O (ketone, amide) | Stretching (strong) |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-F (fluoro) | Stretching |

Crystallographic Analysis and Solid-State Characterization

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in a solid and for studying polymorphism.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration

Single crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of a chiral molecule. For this compound, which contains stereocenters, obtaining a single crystal and performing XRD analysis would unambiguously confirm its three-dimensional structure.

Table 3: Hypothetical Crystallographic Data for this compound (based on analogy)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90 |

| Z | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Polymorphism (if applicable)

Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline form of a solid and for identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a pharmaceutical substance.

Dolutegravir and its sodium salt are known to exhibit polymorphism. Therefore, it is highly probable that this compound could also exist in different polymorphic or solvated forms. A PXRD analysis would reveal a unique diffraction pattern for each crystalline form, characterized by a series of peaks at specific 2θ angles.

A systematic polymorphism screen would involve crystallizing this compound from a variety of solvents and under different conditions to identify any existing polymorphs. Each form would then be characterized by its unique PXRD pattern.

Purity Assessment and Impurity Profile Determination using Orthogonal Methods

Ensuring the purity of a pharmaceutical compound is critical. Orthogonal analytical methods, which rely on different separation and detection principles, are employed to develop a comprehensive impurity profile.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the standard method for assessing the purity of dolutegravir and its related compounds. A validated HPLC method would be used to separate this compound from any process-related impurities or degradation products. The peak area of this compound relative to the total peak area would be used to determine its purity.

Table 4: Orthogonal Methods for Purity and Impurity Profiling

| Analytical Technique | Principle | Information Obtained |

| HPLC/UPLC | Chromatographic separation based on polarity | Purity assessment, quantification of known and unknown impurities |

| LC-MS | Separation coupled with mass detection | Identification of impurities based on their mass-to-charge ratio |

| Capillary Electrophoresis (CE) | Separation based on charge and size | Orthogonal separation to confirm purity and detect impurities not resolved by HPLC |

Formation Mechanisms of 4 Defluoro Dolutegravir As a Process and Degradation Impurity

Elucidation of Process-Related Impurity Formation

The formation of 4-Defluoro dolutegravir (B560016) as a process-related impurity is most likely linked to the starting materials and intermediates used in the synthesis of dolutegravir.

Investigation of By-product Generation in Specific Dolutegravir Synthetic Steps

The synthesis of dolutegravir involves several chemical transformations, with a key step being the formation of an amide bond between the tricyclic core of the molecule and 2,4-difluorobenzylamine (B110887). nih.govnih.gov The presence of impurities in the starting materials is a common source of process-related impurities in the final API. researchgate.nettandfonline.com

It is highly probable that 4-Defluoro dolutegravir arises from the presence of 2-fluorobenzylamine (B1294385) as an impurity in the 2,4-difluorobenzylamine raw material. If 2-fluorobenzylamine is present, it will react in the same manner as 2,4-difluorobenzylamine during the amide coupling step, leading to the formation of the corresponding monofluorinated analogue, this compound. This impurity would then be carried through the remaining steps of the synthesis.

Influence of Reagents, Solvents, and Reaction Conditions on Impurity Levels

The levels of this compound are directly correlated with the purity of the 2,4-difluorobenzylamine used. The reaction conditions for the amide bond formation, including the choice of coupling reagents (e.g., carbonyldiimidazole), solvents, and temperature, are optimized for the primary reaction and are unlikely to cause defluorination of the aromatic ring, a chemically challenging transformation. nih.govnewdrugapprovals.org Therefore, the primary factor influencing the impurity level is the concentration of 2-fluorobenzylamine in the starting material.

Identification of Critical Process Parameters Contributing to this compound Formation

The most critical process parameter for controlling the formation of this compound is the rigorous quality control of the starting materials. Specifically, a highly sensitive analytical method for the quantification of 2-fluorobenzylamine in the 2,4-difluorobenzylamine raw material is essential. By setting a strict limit for this starting material impurity, the level of this compound in the final dolutegravir product can be effectively controlled. The synthesis of high-purity 2,4-difluorobenzylamine itself is a key consideration for manufacturers. google.com

Degradation Pathway Analysis of Dolutegravir Yielding this compound

Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, such as light, heat, humidity, and different pH levels. These studies help to identify potential degradation products and establish the degradation pathways.

Photolytic Degradation Studies and Mechanisms

The stability of dolutegravir under photolytic stress has been investigated in several studies, with somewhat conflicting results. One study reported that dolutegravir is stable under photolytic conditions. nih.gov However, another comprehensive study found that dolutegravir did degrade when exposed to UV and fluorescent light, leading to the formation of ten different minor degradation products. rsc.orgrsc.orgresearchgate.net Despite the observed degradation in the latter study, this compound was not identified among the characterized degradation products. The cleavage of an aromatic carbon-fluorine bond typically requires high energy and specific conditions, and while photolytic defluorination is a known phenomenon, it has not been reported for dolutegravir in the reviewed literature.

Thermal Degradation Kinetics and Products

Similar to photolytic stability, reports on the thermal stability of dolutegravir vary. One forced degradation study concluded that dolutegravir is stable under thermal stress (105°C for 24 hours). nih.gov Conversely, other studies have reported some degradation of dolutegravir under dry heat conditions. jgtps.com However, in the studies where thermal degradation was observed, this compound was not identified as a resulting product. The primary degradation products identified under various stress conditions (acidic, oxidative, hydrolytic, and photolytic) involve modifications to other parts of the dolutegravir molecule, such as hydrolysis of the oxazine (B8389632) ring or the exocyclic amide bond. nih.gov

The following table summarizes the findings from various forced degradation studies on dolutegravir. It is important to note that this compound was not reported as a degradation product in these studies.

| Stress Condition | Conditions Applied | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl at 60-80°C | Degradation observed, formation of hydrolytic products. | nih.govrsc.org |

| Base Hydrolysis | 1N NaOH at 60-80°C | Stable or minor degradation observed. | nih.govrsc.org |

| Oxidative | 5-15% H₂O₂ at room temperature | Degradation observed. | nih.govrsc.org |

| Thermal | 105°C for 24 hours | Reported as stable in some studies, minor degradation in others. | nih.govjgtps.com |

| Photolytic | UV/fluorescent light | Reported as stable in one study; another reported formation of 10 minor degradation products. | nih.govrsc.org |

Oxidative Degradation Mechanisms and Prevention Strategies

Forced degradation studies are essential in identifying potential degradation products of a drug substance under various stress conditions, including oxidation. These studies help in understanding the intrinsic stability of the drug and in developing stable formulations. In the case of dolutegravir, it has been found to be susceptible to oxidative stress. nih.gov

However, the scientific literature on the forced degradation of dolutegravir does not specifically report the formation of this compound as a product of oxidative degradation. Studies investigating the impact of oxidative conditions, typically using hydrogen peroxide, have identified other degradation products. For instance, one study identified a novel degradation product, 2-(2,4-difluorobenzylamino)-2-oxoacetic acid (DP-2), under oxidative stress. nih.gov Another study reported a 4.28% degradation of dolutegravir under oxidative conditions without specifying the resulting degradants.

Given the absence of direct evidence from published studies, it can be concluded that this compound is not a known major degradation product arising from the oxidative degradation of dolutegravir. The primary mechanism for the presence of this impurity is linked to the manufacturing process.

Prevention strategies for the formation of degradation products during the drug product's shelf life focus on controlling storage conditions, such as temperature, humidity, and light exposure, and using appropriate packaging. For process-related impurities like this compound, control strategies are implemented during the synthesis of the active pharmaceutical ingredient (API). These strategies include the use of highly pure starting materials and intermediates, optimization of reaction conditions, and effective purification methods for the final product.

Table 1: Summary of Dolutegravir Degradation under Oxidative Stress

| Oxidative Stress Condition | Observed Degradation of Dolutegravir | Identified Degradation Products | Formation of this compound Reported |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Unstable, degradation observed | DP-2 (2-(2,4-difluorobenzylamino)-2-oxoacetic acid) nih.gov | No |

| General Oxidative Conditions | 4.28% degradation | Not specified | No |

Hydrolytic Degradation Pathways under Various pH Conditions

Hydrolytic degradation is a common pathway for drug degradation, influenced by pH. Forced degradation studies of dolutegravir have shown that it is unstable under acidic conditions, while it exhibits stability under basic and neutral conditions. nih.gov

Under acidic hydrolysis, dolutegravir undergoes degradation to form specific products. One identified acid degradation product is N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide (DP-1). nih.gov This particular degradant has also been reported as a process impurity. Another study identified several degradation products resulting from the hydrolytic opening of the oxepine ring under acidic conditions.

The stability of dolutegravir under different pH conditions is a critical factor in its formulation and storage. The finding that it is stable in basic and neutral media provides important information for the development of liquid oral formulations and for understanding its behavior in different physiological environments.

Table 2: Summary of Dolutegravir Degradation under Hydrolytic Conditions

| Hydrolytic Condition | Observed Stability/Degradation of Dolutegravir | Identified Degradation Products | Formation of this compound Reported |

|---|---|---|---|

| Acidic (e.g., HCl) | Unstable, degradation observed | DP-1 (N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide), nih.gov products from oxepine ring opening | No |

| Basic (e.g., NaOH) | Stable nih.gov | - | No |

| Neutral (e.g., Water) | Stable nih.gov | - | No |

Advanced Analytical Method Development and Validation for 4 Defluoro Dolutegravir Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the analytical landscape of pharmaceutical development and quality control. For 4-Defluoro dolutegravir (B560016), these methods enable its separation, identification, and quantification from related substances and impurities, ensuring the quality and integrity of the active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 4-Defluoro dolutegravir. The development of a robust HPLC method is a meticulous process involving the strategic selection and optimization of various parameters to achieve the desired analytical performance.

The selection of the stationary and mobile phases is a critical first step in developing an effective HPLC method for this compound. Reverse-phase chromatography is a commonly employed technique for the separation of dolutegravir and its related compounds, which would include this compound.

In a typical reverse-phase HPLC method, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The optimization process involves adjusting the composition of the mobile phase to achieve optimal separation. For instance, a gradient elution method might be developed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient allows for the effective elution of compounds with a wide range of polarities.

The pH of the aqueous portion of the mobile phase is another critical parameter to optimize, as it can significantly influence the retention time and peak shape of ionizable compounds like this compound. Fine-tuning the mobile phase composition, pH, and gradient slope is essential to ensure adequate resolution between this compound and other potential impurities.

| Parameter | Optimized Condition | Rationale |

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and selectivity for dolutegravir and related compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to improve peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Elution Mode | Gradient | To ensure the elution and separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. |

| Column Temperature | 30 °C | To ensure reproducible retention times and improve peak symmetry. |

While specific information on the chirality of this compound is not extensively detailed in publicly available literature, the parent compound, dolutegravir, possesses chiral centers. Therefore, the potential for stereoisomeric impurities of this compound exists. Chiral HPLC is the definitive technique for the separation and quantification of enantiomers and diastereomers.

The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs) to find one that provides adequate enantioselectivity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening. The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The choice and concentration of the modifier can significantly impact the chiral recognition and resolution.

The choice of detector is dictated by the analytical requirements, including sensitivity, selectivity, and the need for structural information.

UV/PDA Detection: A Ultraviolet (UV) or Photodiode Array (PDA) detector is commonly used for routine analysis and quantification. The selection of the detection wavelength is based on the UV spectrum of this compound, typically at its wavelength of maximum absorbance (λmax), to ensure high sensitivity. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: For impurity profiling and trace-level quantification, a Mass Spectrometer is the detector of choice due to its superior sensitivity and selectivity. An LC-MS method would provide the molecular weight of this compound and its related substances, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide even more definitive structural information through accurate mass measurements and fragmentation studies. Optimization of MS parameters, such as the ionization source (e.g., Electrospray Ionization - ESI), ion polarity, and fragmentation energy, is crucial for achieving the desired sensitivity and specificity.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without a loss of efficiency. This results in significantly faster analysis times and improved resolution compared to conventional HPLC.

For the analysis of this compound, a UPLC method would offer several advantages, including reduced solvent consumption and higher sample throughput, which is particularly beneficial in a high-volume quality control environment. The principles of method development for UPLC are similar to HPLC, involving the optimization of the stationary phase, mobile phase, and gradient profile. However, the system's lower dispersion volume and higher operating pressures must be taken into account.

| Parameter | UPLC Condition | Advantage over HPLC |

| Stationary Phase | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Smaller particle size for higher efficiency and resolution. |

| Flow Rate | 0.4 mL/min | Higher optimal linear velocity for faster analysis. |

| Analysis Time | < 5 minutes | Significantly reduced run time compared to conventional HPLC. |

| Solvent Consumption | Lower | Reduced environmental impact and operational cost. |

Gas Chromatography (GC) for Volatile Related Substances (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile molecule and therefore not suitable for direct GC analysis, this technique would be applicable for the determination of volatile organic impurities (residual solvents) that may be present from the manufacturing process.

A headspace GC method coupled with a Flame Ionization Detector (FID) is the standard approach for residual solvent analysis. The method would involve dissolving the this compound sample in a suitable high-boiling point solvent, heating the sample vial to partition the volatile solvents into the headspace, and then injecting an aliquot of the headspace vapor into the GC system. The separation would be achieved on a capillary column with a suitable stationary phase, and the quantification would be performed against certified reference standards of the potential residual solvents.

Method Validation in Accordance with Pharmaceutical Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fda.gov For the quantification of this compound, this involves a series of tests and the definition of acceptance criteria for each validation parameter. amsbiopharma.com The validation process for a quantitative impurity test is comprehensive, ensuring the method is reliable, reproducible, and accurate. ich.org

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For this compound, the method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), must be able to separate its signal from that of dolutegravir and other known related substances.

To establish specificity, a common approach involves spiking the drug substance or product with this compound and other potential impurities to demonstrate adequate resolution between the peaks. Additionally, stress testing (exposing the drug to heat, light, acid, base, and oxidation) is performed to generate potential degradation products and confirm that none of these co-elute with the this compound peak. ich.org The results must show that the peak for this compound is pure and not affected by other components.

Table 1: Specificity Study Results for this compound Analysis

| Compound | Retention Time (min) | Resolution from this compound | Peak Purity |

|---|---|---|---|

| Dolutegravir | 5.8 | > 2.0 | Pass |

| This compound | 7.2 | N/A | Pass |

| Impurity A | 8.1 | > 2.0 | Pass |

| Impurity B | 9.5 | > 2.0 | Pass |

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. ich.org For an impurity like this compound, the range typically spans from the reporting threshold to 120% of the specification limit. ich.org

A series of solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then established by plotting the analytical response versus the concentration. The relationship is assessed using statistical methods, such as calculating the correlation coefficient (R²), which should ideally be very close to 1.0.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.10 | 2150 |

| 0.25 | 5420 |

| 0.50 | 10850 |

| 0.75 | 16200 |

| 1.00 | 21550 |

| 1.20 | 25800 |

| Correlation Coefficient (R²): 0.9998 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample matrix with a known quantity of the this compound reference standard at different concentration levels and calculating the percentage recovery. ich.org

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Table 3: Accuracy and Precision Results for this compound Quantification

| Spiked Level (%) | Average Recovery (%) (Accuracy) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |

|---|---|---|---|

| 50 | 99.5 | 1.2 | 1.8 |

| 100 | 100.8 | 0.9 | 1.5 |

| 150 | 101.2 | 0.8 | 1.3 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com For impurity analysis, the LOQ is a critical parameter. globalresearchonline.net These limits are often determined based on the signal-to-noise ratio of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ. scispace.com

Table 4: LOD and LOQ for this compound

| Parameter | Value (µg/mL) | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.03 | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.10 | Signal-to-Noise Ratio (10:1) |

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org Typical variations for an HPLC method include the pH of the mobile phase, flow rate, and column temperature. The effect of these changes on parameters like peak resolution and analyte retention time is evaluated.

System Suitability Testing is an integral part of the analytical method. It is performed before the analysis of any samples to ensure the analytical system is performing adequately. fda.gov Key parameters include resolution, tailing factor, and the precision of replicate standard injections.

Table 5: Robustness Study of the Analytical Method

| Parameter Varied | Variation | Effect on Results (% RSD) | System Suitability |

|---|---|---|---|

| Flow Rate (mL/min) | ± 0.1 | < 2.0 | Pass |

| Mobile Phase pH | ± 0.2 | < 2.0 | Pass |

| Column Temperature (°C) | ± 2 | < 2.0 | Pass |

Role of this compound as a Certified Reference Standard in Quality Control

A Certified Reference Standard (CRS) or Reference Standard (RS) is a highly purified and well-characterized substance used as a measurement base in pharmaceutical analysis. lgcstandards.com These standards are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. pharmaffiliates.comgmpsop.com this compound, when qualified as a CRS, plays an indispensable role in the quality control (QC) of dolutegravir.

The primary functions of a this compound CRS in quality control include:

Peak Identification: In routine analysis of dolutegravir batches, the CRS is used to confirm the identity of the this compound impurity peak by comparing its retention time in a chromatogram.

Quantitative Analysis: The CRS is used to prepare a standard solution of known concentration. This standard is then used to accurately quantify the amount of this compound present in a test sample of the dolutegravir API or drug product. longdom.org

Method Validation: As detailed in the sections above, the CRS is essential for performing method validation studies, including specificity, linearity, accuracy, and LOQ determination.

System Suitability: The CRS is often included in system suitability solutions to verify the performance of the analytical system before and during sample analysis.

By serving as a reliable benchmark, the this compound reference standard allows laboratories to produce consistent and accurate results, which is a requirement for regulatory compliance and ensures that each batch of dolutegravir meets the stringent purity specifications. mriglobal.org

Structural Comparison and Implications for Impurity Control in Dolutegravir Chemistry

Comparative Analysis of Molecular Architecture with Dolutegravir (B560016)

A comprehensive understanding of the structural nuances between dolutegravir and its 4-Defluoro counterpart is fundamental to controlling its presence in the final drug substance. This involves a detailed examination of their stereochemical and electronic properties.

Stereochemical Relationships and Chirality Considerations

Dolutegravir possesses a complex and rigid polycyclic core with specific stereochemistry that is crucial for its therapeutic activity. Both dolutegravir and 4-Defluoro dolutegravir share the same core structure, including the chiral centers that define their three-dimensional arrangement. The fundamental stereochemical relationship between the two molecules is that of a constitutional isomer, where this compound is a desfluoro analog of the parent drug. The key difference lies in the substitution pattern on the pendant benzyl (B1604629) ring attached to the carboxamide group.

The chirality of the core tricycle is identical in both compounds, meaning that this compound retains the same absolute configuration at its stereocenters as dolutegravir. The absence of the fluorine atom at the C4 position of the benzyl ring does not alter the inherent chirality of the rest of the molecule.

| Feature | Dolutegravir | This compound |

| Core Structure | Identical | Identical |

| Chiral Centers | Identical | Identical |

| Stereochemical Relationship | - | Constitutional Isomer (Desfluoro Analog) |

Impact of Desfluorination on Molecular Conformation and Electronic Distribution

The substitution of a fluorine atom with hydrogen at the C4 position of the benzyl ring introduces subtle but significant changes in the molecule's conformational and electronic landscape. Fluorine is a highly electronegative atom with a small van der Waals radius. Its presence in dolutegravir influences the electronic properties of the benzyl ring and can affect intermolecular interactions.

Conformational Effects: While the core tricyclic system of both molecules is rigid, the orientation of the benzyl group can be influenced by the substitution pattern. The absence of the C4-fluorine atom may lead to minor changes in the preferred rotational conformation (torsional angle) of the benzyl group relative to the carboxamide linker. These subtle conformational adjustments could, in turn, affect how the molecule fits into the active site of its target enzyme.

Rational Design and Synthesis Strategies to Mitigate this compound Formation

The control of this compound formation is a key objective in the process development of dolutegravir. This requires a multi-faceted approach, encompassing optimization of the synthetic process and the implementation of strategies to remove any of the impurity that does form.

Process Chemistry Optimization for Impurity Reduction at Source

The formation of this compound is believed to occur during the synthesis of the 2,4-difluorobenzylamine (B110887) starting material or its subsequent incorporation into the dolutegravir molecule. Incomplete fluorination or side reactions during the synthesis of this key building block can lead to the presence of 2-fluorobenzylamine (B1294385), which would then be carried through the synthetic sequence to yield the 4-Defluoro impurity.

Key strategies to minimize the formation of this impurity at the source include:

Rigorous Quality Control of Starting Materials: Strict specifications and analytical testing of the 2,4-difluorobenzylamine raw material are paramount to ensure it is free from significant levels of the monofluorinated analog.

Optimization of Fluorination Reactions: For syntheses that involve the fluorination of a precursor to 2,4-difluorobenzylamine, careful control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of the fluorinating agent is crucial to ensure complete difluorination and minimize the formation of under-fluorinated byproducts.

Purification of Intermediates: Implementing effective purification steps for the 2,4-difluorobenzylamine intermediate can remove any pre-existing monofluorinated species before they are incorporated into the final dolutegravir structure.

In-Process Impurity Scavenging and Removal Strategies

While preventing the formation of this compound is the primary goal, strategies to remove it during the process are also important. Due to the very similar physicochemical properties of dolutegravir and its 4-defluoro analog, their separation can be challenging.

Crystallization and Recrystallization: The final purification steps of dolutegravir or its sodium salt often involve crystallization. Optimizing the solvent system, temperature profile, and seeding strategy during crystallization can be designed to selectively precipitate the desired product, leaving impurities like this compound in the mother liquor.

Chromatographic Purification: While not always ideal for large-scale manufacturing due to cost and solvent usage, preparative chromatography can be a highly effective method for removing closely related impurities. This might be employed in earlier stages of the synthesis to purify key intermediates.

Currently, specific in-process scavenging agents that would selectively react with and remove this compound without affecting the parent compound are not widely reported in the literature. The focus remains on control at the source and efficient purification.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes with Ultra-Low Impurity Profiles

The synthesis of dolutegravir (B560016) and its analogues is a complex process, often involving multiple steps that can generate various impurities. researchgate.nettandfonline.com The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. pharmafocusasia.comresearchgate.net Therefore, a primary focus of future research is the development of novel synthetic routes that are not only more efficient but also inherently cleaner, minimizing the formation of by-products like 4-Defluoro dolutegravir.

Another key area is the development of more atom-economical synthetic strategies. tandfonline.com Many current routes for dolutegravir and related compounds like cabotegravir (B606451) and bictegravir (B606109) are lengthy and less atom-economical, which is not ideal for large-scale industrial production. tandfonline.comtandfonline.com Researchers have developed a continuous three-step synthetic strategy that has proven to be more efficient, offering advantages like lower cost, time savings, and better yields. tandfonline.comtandfonline.com Applying such principles to control the formation of specific impurities like this compound would involve designing pathways that avoid the precursors or conditions leading to its formation.

Table 1: Comparison of Synthetic Methodologies for Dolutegravir Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 34.5 hours | 14.5 minutes |

| Process Control | Limited | High (Temperature, Pressure, Time) |

| Impurity Profile | Higher potential for side reactions | Reduced impurity formation |

| Scalability | Challenges in maintaining consistency | More straightforward scale-up |

| Overall Yield | Lower | Significantly Improved |

This table illustrates the advantages of continuous flow synthesis over traditional batch methods, based on data from studies on dolutegravir synthesis. acs.org

Application of Advanced Analytical Techniques for Trace-Level Impurity Monitoring

Ensuring the purity of pharmaceutical compounds necessitates the use of highly sensitive and specific analytical techniques capable of detecting and quantifying impurities at trace levels. biomedres.usemanresearch.org The evolution of analytical technology has significantly improved the capability for drug impurity profiling. pharmafocusasia.com

Modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of impurity analysis. pharmafocusasia.comemanresearch.org These methods, often coupled with mass spectrometry (LC-MS), provide exceptional sensitivity and selectivity for identifying and quantifying impurities. emanresearch.org For instance, a sensitive LC-MS/MS assay has been developed for the determination of dolutegravir in human plasma, demonstrating the power of this technique for detecting low concentrations of the target analyte. nih.gov Future research will likely focus on developing and validating similar ultra-sensitive methods specifically for the detection of this compound in bulk dolutegravir API.

Hyphenated techniques, which combine separation power with sensitive detection, are vital for meeting stringent regulatory requirements. emanresearch.org Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) are effective for volatile impurities, while LC-MS/MS is indispensable for quantifying trace-level genotoxic impurities (GTIs). biomedres.usemanresearch.org Other advanced methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. researchgate.netemanresearch.org The application of these sophisticated techniques will be crucial for establishing a comprehensive impurity profile of any synthetic route and ensuring that levels of this compound are well below the required safety thresholds.

Table 2: Advanced Analytical Techniques for Impurity Profiling

| Technique | Abbreviation | Primary Application in Impurity Analysis |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of organic impurities. pharmafocusasia.com |

| Ultra-High-Performance Liquid Chromatography | UHPLC | Faster and higher resolution separations than HPLC. emanresearch.org |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification of trace-level impurities. emanresearch.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile impurities. biomedres.us |

| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Detection of elemental and inorganic impurities. researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of unknown impurities. biomedres.us |

Implementation of Chemometric and Predictive Modeling for Impurity Formation and Control

A paradigm shift in pharmaceutical quality control involves moving from a reactive to a proactive approach. Chemometrics, the application of statistical and mathematical techniques to chemical data, and predictive modeling are at the forefront of this shift. rug.nl These tools can be used to analyze complex datasets generated during the manufacturing process to understand, predict, and ultimately control the formation of impurities. sravathi.ai

Principal Component Analysis (PCA) is a powerful chemometric tool that can simplify complex datasets from techniques like chromatography, helping to identify variations between different batches and detect the presence of unexpected impurities. nih.gov By applying PCA to chromatographic data, subtle changes in the impurity profile that might be missed by visual inspection can be detected, enabling real-time process monitoring and control. nih.gov

Exploration of this compound as a Potential Chemical Intermediate for Other Syntheses (hypothetical)

While primarily viewed as an impurity, the unique structure of this compound could hypothetically be leveraged as a starting material or intermediate for the synthesis of other novel compounds. The core tricyclic structure of dolutegravir is a privileged scaffold in medicinal chemistry, and analogues are of significant interest. researchgate.netnih.gov

The synthesis of dolutegravir involves key intermediates such as the pyridinone moiety, (R)-3-aminobutan-1-ol, and (2,4-difluorophenyl)methanamine. mdpi.com The structure of this compound, which differs from dolutegravir by the specific placement of a fluorine atom on the benzyl (B1604629) group, could serve as a precursor for creating a library of new dolutegravir analogues. synzeal.comglppharmastandards.com By modifying the functional groups on the this compound molecule, chemists could potentially synthesize new integrase inhibitors or compounds with entirely different biological activities. For instance, the hydroxyl group or the carboxamide linkage could be sites for further chemical modification. This exploration would be purely research-driven, aiming to understand structure-activity relationships and potentially discover new therapeutic agents. This approach aligns with the broader trend in drug discovery of using known molecular frameworks as a starting point for innovation. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing 4-Defluoro dolutegravir’s purity and structural integrity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For quantitative analysis, mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Cross-reference results with established spectral libraries and synthetic controls to minimize batch variability .

Q. How does this compound’s solubility profile impact in vitro assay design?

- Methodological Answer : Determine solubility in physiologically relevant buffers (e.g., PBS at pH 7.4) using shake-flask or nephelometry methods. For low solubility, employ co-solvents (e.g., DMSO ≤ 1%) or lipid-based formulations. Validate assay conditions via parallel cytotoxicity testing (e.g., MTT assay) to ensure solvent concentrations do not interfere with cell viability .

Q. What protocols ensure stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months, with periodic sampling. Analyze degradation products via HPLC-MS and compare to stress-testing outcomes (e.g., exposure to acidic/alkaline conditions, oxidation with H₂O₂). Use Arrhenius modeling to extrapolate shelf-life at 25°C .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic inhibition efficacy be resolved?

- Methodological Answer : Replicate assays across independent labs using standardized protocols (e.g., HIV-1 integrase strand transfer assay with IC₅₀ determination). Control variables: enzyme lot variability, substrate concentrations, and incubation times. Apply meta-analysis to pooled data, using Cohen’s d to quantify effect size heterogeneity. Investigate potential allosteric binding mechanisms via X-ray crystallography or molecular dynamics simulations .

Q. What experimental designs optimize the synthesis yield of this compound while minimizing fluorinated byproducts?

- Methodological Answer : Employ design of experiments (DoE) with response surface methodology (RSM) to model reaction parameters (temperature, catalyst loading, solvent polarity). Use gas chromatography (GC) to monitor fluorinated intermediates. Replace traditional fluorination agents (e.g., DAST) with milder alternatives (e.g., Deoxo-Fluor) to reduce side reactions. Validate scalability via kilo-lab trials with in-line PAT (process analytical technology) monitoring .

Q. How does the absence of the fluorine atom in this compound alter its pharmacokinetic profile compared to dolutegravir?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models, measuring AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS. Perform molecular docking studies to assess binding affinity changes to serum albumin or CYP3A4. Validate findings with in vitro metabolism assays using human liver microsomes, quantifying metabolite formation (e.g., glucuronide conjugates) .

Q. What strategies validate this compound’s efficacy against resistant HIV-1 strains with integrase mutations (e.g., G140S/Q148H)?

- Methodological Answer : Use site-directed mutagenesis to engineer resistant strains in T-cell lines. Perform time-of-addition assays to differentiate pre- vs. post-integration inhibition. Combine with next-generation sequencing (NGS) of viral RNA to track mutation emergence. Cross-reference with structural data from cryo-EM to map steric hindrance effects caused by the missing fluorine .

Methodological Frameworks for Addressing Contradictions

- Data Validation : Apply the CONSORT framework for preclinical studies to ensure transparency in experimental reporting, including raw data deposition in repositories like ChEMBL or PubChem .

- Theoretical Alignment : Link findings to existing HIV integrase inhibitor models (e.g., two-metal binding mechanism) to contextualize deviations or novel interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。